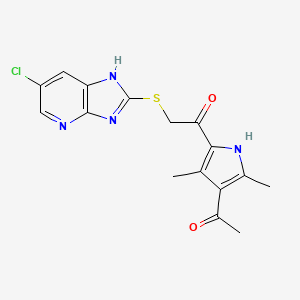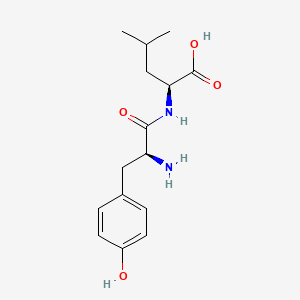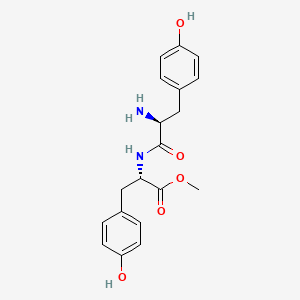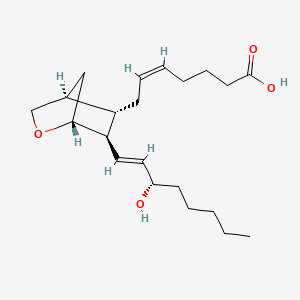
Tec-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tec-IN-21 is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with acetyl and dimethyl groups, an imidazo[4,5-b]pyridine ring with a chlorine atom, and a sulfanyl group linking the two rings via an ethanone bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tec-IN-21 typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The acetyl and dimethyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Imidazo[4,5-b]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Chlorination: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the pyrrole and imidazo[4,5-b]pyridine rings via a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tec-IN-21 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Tec-IN-21 would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone: Similar structure with a bromine atom instead of chlorine.
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Tec-IN-21 lies in its specific substitution pattern and the presence of both pyrrole and imidazo[4,5-b]pyridine rings, which may confer unique chemical and biological properties compared to its analogs.
特性
CAS番号 |
931664-41-4 |
|---|---|
分子式 |
C16H15ClN4O2S |
分子量 |
362.8 g/mol |
IUPAC名 |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H15ClN4O2S/c1-7-13(9(3)22)8(2)19-14(7)12(23)6-24-16-20-11-4-10(17)5-18-15(11)21-16/h4-5,19H,6H2,1-3H3,(H,18,20,21) |
InChIキー |
NWKQXTCDEYJWDS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |
正規SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tec-IN-21; Tec IN 21; TecIN21; Tec Inhibitor-21; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)


![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)




